molecular formula C4H6FNO B13062451 (3S)-3-Fluoropyrrolidin-2-one

(3S)-3-Fluoropyrrolidin-2-one

Cat. No.: B13062451
M. Wt: 103.09 g/mol
InChI Key: OPUUXPIAXCZUOB-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-Fluoropyrrolidin-2-one is a fluorinated heterocyclic compound that features a pyrrolidinone ring with a fluorine atom attached to the third carbon in the (S)-configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Fluoropyrrolidin-2-one typically involves the fluorination of a suitable pyrrolidinone precursor. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Fluoropyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated lactams or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into fluorinated amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated lactams, while reduction could produce fluorinated amines.

Scientific Research Applications

(3S)-3-Fluoropyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S)-3-Fluoropyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can influence the compound’s binding affinity and selectivity, affecting its overall biological activity. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-Fluoropyrrolidine: A similar compound with a pyrrolidine ring instead of a pyrrolidinone ring.

    (3S)-3-Fluoropyrrolidin-1-yl derivatives: Compounds with similar fluorinated pyrrolidine structures but different substituents.

Uniqueness

(3S)-3-Fluoropyrrolidin-2-one is unique due to its specific fluorination pattern and the presence of the pyrrolidinone ring, which imparts distinct chemical and biological properties compared to other fluorinated pyrrolidine derivatives.

Properties

Molecular Formula

C4H6FNO

Molecular Weight

103.09 g/mol

IUPAC Name

(3S)-3-fluoropyrrolidin-2-one

InChI

InChI=1S/C4H6FNO/c5-3-1-2-6-4(3)7/h3H,1-2H2,(H,6,7)/t3-/m0/s1

InChI Key

OPUUXPIAXCZUOB-VKHMYHEASA-N

Isomeric SMILES

C1CNC(=O)[C@H]1F

Canonical SMILES

C1CNC(=O)C1F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.